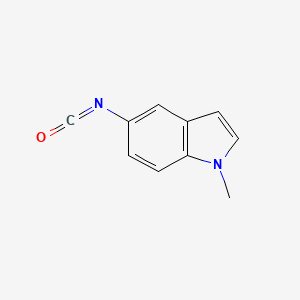

5-isocyanato-1-methyl-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-isocyanato-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-12-5-4-8-6-9(11-7-13)2-3-10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQRMCJCROUHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640205 | |

| Record name | 5-Isocyanato-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-16-8 | |

| Record name | 5-Isocyanato-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isocyanato-1-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5-isocyanato-1-methyl-1H-indole" synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of 5-Isocyanato-1-methyl-1H-indole

This guide provides a comprehensive overview of the synthetic pathways and purification strategies for this compound, a valuable reactive intermediate in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and aim to provide researchers with the practical insights necessary for successful synthesis and isolation.

Strategic Overview: Retrosynthetic Analysis

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The target molecule is an isocyanate, a functional group that can be reliably formed from a primary amine. This key precursor, 5-amino-1-methyl-1H-indole, can in turn be derived from the reduction of a nitro group. The indole core itself can be constructed through various classical methods or, more conveniently, synthesized from a commercially available substituted indole. This leads to a practical and efficient forward synthesis plan starting from 5-nitroindole.

Caption: Retrosynthetic pathway for this compound.

Synthesis of Key Intermediates

The successful synthesis of the target isocyanate hinges on the efficient preparation of its precursors. This section details the step-by-step synthesis of the key intermediates starting from 5-nitroindole.

Part A: Synthesis of 1-Methyl-5-nitro-1H-indole

The initial step involves the N-methylation of the indole ring. The nitrogen atom of the indole is acidic and can be deprotonated by a suitable base to form an indolide anion, which then acts as a nucleophile to attack an electrophilic methyl source, such as methyl iodide. The use of sodium amide in liquid ammonia is a classic and highly effective method for this transformation.[1]

Experimental Protocol: N-Methylation

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, add approximately 400-500 mL of liquid ammonia under an inert atmosphere. Add a catalytic amount of ferric nitrate nonahydrate (~0.1 g).[1]

-

Base Formation: Carefully add small portions of metallic sodium (5.0 g, 0.22 g-atom) with vigorous stirring until a persistent blue color is observed. The disappearance of the blue color indicates the formation of sodium amide.[1]

-

Indole Addition: Slowly add a solution of 5-nitroindole (0.20 mol) in a suitable anhydrous solvent like ether or THF.

-

Methylation: After stirring for 10-15 minutes, add a solution of methyl iodide (31.2 g, 0.22 mol) in an equal volume of anhydrous ether dropwise.[1]

-

Work-up: Continue stirring for an additional 15 minutes. Allow the ammonia to evaporate under a well-ventilated hood. Add 100 mL of water, followed by 100 mL of ether.[1]

-

Extraction and Isolation: Separate the ether layer. Extract the aqueous phase with an additional portion of ether. Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[1] Remove the solvent under reduced pressure to yield the crude 1-methyl-5-nitro-1H-indole, which can be purified further if necessary by chromatography or crystallization.

Part B: Synthesis of 5-Amino-1-methyl-1H-indole

The reduction of the nitro group at the C5 position to a primary amine is a critical step. A common and cost-effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in acetic acid or hydrochloric acid.[2]

Experimental Protocol: Nitro Group Reduction

-

Reaction Setup: To a solution of 1-methyl-5-nitro-1H-indole in a mixture of methanol and acetic acid, cool the mixture to 0°C.[2]

-

Reducing Agent Addition: Add iron powder in portions, maintaining the temperature.

-

Reaction: Heat the reaction mixture to 50-55°C and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the iron salts. Wash the filter cake with methanol.[2]

-

Isolation: Concentrate the organic layer under reduced pressure. The resulting residue containing 5-amino-1-methyl-1H-indole can be carried forward to the next step or purified by column chromatography.

Formation of the Isocyanate Functional Group

The conversion of the primary amine, 5-amino-1-methyl-1H-indole, into the target isocyanate is the final and most crucial synthetic transformation. Two primary methods are presented here, each with distinct advantages and considerations.

Method 1: Phosgenation with Triphosgene (BTC)

Triphosgene (bis(trichloromethyl) carbonate) serves as a safer, solid substitute for highly toxic phosgene gas.[3] It reacts with the primary amine in the presence of a non-nucleophilic base to form the corresponding isocyanate. The general rule is that one-third of an equivalent of triphosgene replaces one equivalent of phosgene.[4]

Mechanism of Isocyanate Formation using Triphosgene

The reaction proceeds through the in-situ generation of phosgene from triphosgene. The amine then attacks the phosgene, leading to a carbamoyl chloride intermediate, which subsequently eliminates HCl to yield the isocyanate.

Caption: Mechanism of isocyanate formation using triphosgene.

Experimental Protocol: Phosgenation

-

Reaction Setup: Dissolve 5-amino-1-methyl-1H-indole in an anhydrous, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere. Cool the solution to 0°C.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine.

-

Triphosgene Addition: Slowly add a solution of triphosgene (approximately 0.33-0.40 equivalents) in the same anhydrous solvent. Maintain the temperature at 0°C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the N-H stretch and appearance of the strong N=C=O stretch around 2250-2275 cm⁻¹).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Isolation: Carefully remove the solvent under reduced pressure. The crude this compound should be used immediately or purified promptly due to its reactivity.

Method 2: The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[5][6] This method avoids the use of phosgene-related reagents and is known for its tolerance of various functional groups and retention of stereochemistry.[5] The synthesis would first require the preparation of 1-methyl-1H-indole-5-carboxylic acid, which is then converted to an acyl azide.

Mechanism of the Curtius Rearrangement

The process involves the formation of an acyl azide from a carboxylic acid derivative. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas and forming the isocyanate.[6]

Caption: General workflow for the Curtius Rearrangement.

Conceptual Protocol: Curtius Rearrangement

-

Acid Chloride Formation: Convert 1-methyl-1H-indole-5-carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

-

Acyl Azide Synthesis: React the acyl chloride with an azide source, such as sodium azide (NaN₃) or diphenylphosphoryl azide (DPPA), in a suitable solvent to form the acyl azide.[7]

-

Rearrangement: Gently heat the solution containing the acyl azide. The rearrangement typically occurs in an inert, high-boiling solvent like toluene or dioxane, leading to the formation of the isocyanate with the evolution of nitrogen gas.

-

Isolation: Once the reaction is complete (cessation of gas evolution), the solvent can be removed under reduced pressure to yield the crude isocyanate.

| Parameter | Phosgenation with Triphosgene | Curtius Rearrangement |

| Starting Material | 5-Amino-1-methyl-1H-indole | 1-Methyl-1H-indole-5-carboxylic acid |

| Key Reagents | Triphosgene, Non-nucleophilic base | Azide source (e.g., NaN₃, DPPA) |

| Advantages | Direct conversion from amine, high yielding | Avoids phosgene derivatives, mild conditions |

| Disadvantages | Requires careful handling of triphosgene | Longer synthetic route, potentially explosive azide intermediate |

Purification Strategies

The purification of this compound requires careful consideration of its reactivity, particularly its sensitivity to moisture and nucleophiles like alcohols and amines.[8]

Column Chromatography

Column chromatography using silica gel is a standard method for purifying organic compounds.[9] For isocyanates, it is crucial to use anhydrous solvents and to perform the chromatography relatively quickly to minimize degradation on the acidic silica gel surface.

Experimental Protocol: Column Chromatography

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a column.[10]

-

Sample Loading: Dissolve the crude isocyanate in a minimal amount of a suitable solvent (like dichloromethane or toluene) and load it onto the column. Dry loading (adsorbing the compound onto a small amount of silica) is often preferred.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be determined beforehand using TLC analysis.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to avoid thermal degradation.

Crystallization

Crystallization is an excellent method for obtaining highly pure material, provided a suitable solvent system can be found.[11][12] The ideal solvent will dissolve the isocyanate when hot but have low solubility when cold.

Conceptual Protocol: Crystallization

-

Solvent Selection: Screen various anhydrous, non-protic solvents (e.g., hexane, heptane, toluene) to find one that provides good differential solubility.

-

Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.[13]

-

Isolation: Collect the crystals by vacuum filtration under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent exposure to moisture.

-

Drying: Dry the crystals under high vacuum.

Distillation

If the target compound is a thermally stable liquid or a low-melting solid, vacuum distillation can be an effective purification method. This technique separates compounds based on differences in their boiling points.[14]

Safety, Handling, and Storage

-

Reactivity: Isocyanates are highly reactive towards nucleophiles. They will react with water to form an unstable carbamic acid which decomposes to an amine and CO₂, or can react with another isocyanate molecule to form ureas. They also react with alcohols to form carbamates.[8]

-

Handling: All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Work in a well-ventilated fume hood.

-

Storage: The purified this compound should be stored in a tightly sealed container under an inert atmosphere and kept refrigerated to maintain its quality and prevent polymerization or degradation.[8]

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the N-methylation of 5-nitroindole, followed by nitro group reduction and subsequent conversion of the resulting amine to the isocyanate. The choice between phosgenation and the Curtius rearrangement for the final step will depend on the available starting materials, scalability, and safety considerations. Purification must be conducted under anhydrous conditions, with column chromatography and crystallization being the most viable methods for obtaining a high-purity product essential for applications in research and drug development.

References

- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. (n.d.). Google Patents.

- Method for the purification of isocyanates. (n.d.). Google Patents.

-

Novel Synthetic Route to 5-Substituted Indoles . (n.d.). Loyola eCommons. Retrieved January 17, 2026, from [Link]

-

Synthesis of methyl indole-5-carboxylate . (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

and regio-selective amidation of indoles with isocyanates using borane Lewis acids . (n.d.). Cardiff University. Retrieved January 17, 2026, from [Link]

-

1-methylindole . (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

-

Isolation And Purification Of Substance By Column Chromatography . (n.d.). Request PDF. Retrieved January 17, 2026, from [Link]

- Process for crystallizing and separating different diisocyanate isomers. (n.d.). Google Patents.

-

The Hofmann and Curtius Rearrangements . (2017, September 19). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

A decade review of triphosgene and its applications in organic reactions . (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

5-amino-1MQ.pdf . (n.d.). Compounded Preparation Monograph. Retrieved January 17, 2026, from [Link]

-

Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) . (n.d.). NIH. Retrieved January 17, 2026, from [Link]

-

5-Amino-1MQ (50 mg Vial) Dosage Protocol . (n.d.). Paradigm Peptides. Retrieved January 17, 2026, from [Link]

-

Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns . (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry . (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids - Total synthesis of cyclosporin O . (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation . (2022, June 10). ResearchGate. Retrieved January 17, 2026, from [Link]

- Method of making a storage stable isocyanate and its use. (n.d.). Google Patents.

-

Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD . (n.d.). EPA. Retrieved January 17, 2026, from [Link]

-

5-Amino-1MQ Dosage: Guide 2025 . (n.d.). Alpha Rejuvenation. Retrieved January 17, 2026, from [Link]

-

How many equivalents of triphosgene are required for coupling? . (2025, March 1). YouTube. Retrieved January 17, 2026, from [Link]

-

How to Prevent Crystallization in Spray Foam Equipment . (2023, June 28). Spray Foam Insider. Retrieved January 17, 2026, from [Link]

-

Triphosgene: an efficient chlorination reagent for synthesis of 5-chloro-2-pentanone from acetyl-n-propanol . (2025, July 25). ResearchGate. Retrieved January 17, 2026, from [Link]

- Preparation method of 4-aminoindole. (n.d.). Google Patents.

- Purification of organic isocyanates. (n.d.). Google Patents.

-

Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives . (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]

-

The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule . (2021, January 14). PubMed. Retrieved January 17, 2026, from [Link]

-

Triphosgene . (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Peptide Therapy - 5-Amino-1MQ . (2025, May 13). Revolution Health & Wellness. Retrieved January 17, 2026, from [Link]

-

Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation . (2022, June 10). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Isolation, purification and characterization of allelopathic compounds . (n.d.). LAMBDA OMNICOLL. Retrieved January 17, 2026, from [Link]

-

column chromatography & purification of organic compounds . (2021, February 9). YouTube. Retrieved January 17, 2026, from [Link]

-

Synthesis of Amines Curtius Rearrangement and Schmidt Reaction . (2018, September 21). YouTube. Retrieved January 17, 2026, from [Link]

-

Curtius rearrangement . (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

5-Methylisatin . (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. fishersci.ca [fishersci.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2010095927A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties and Applications of 5-Isocyanato-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Isocyanato-1-methyl-1H-indole is a functionalized heterocyclic compound that merges the privileged indole scaffold with a highly reactive isocyanate group. The indole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and natural products.[1][2][3][4] The addition of the isocyanate moiety transforms this scaffold into a versatile building block for the synthesis of diverse compound libraries, particularly through the formation of stable urea and carbamate linkages. This guide provides a comprehensive analysis of its core physicochemical properties, chemical reactivity, and stability profile. It further details predictive spectroscopic characteristics, safe handling protocols, and its strategic application in the synthesis of novel molecular entities for drug discovery programs.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system, an aromatic fusion of benzene and pyrrole rings, is a structure of profound significance in the field of medicinal chemistry.[2][5] Its prevalence in essential biomolecules like the neurotransmitter serotonin and the amino acid tryptophan underscores its biological compatibility and importance.[2] This has inspired chemists to utilize the indole nucleus as a foundational scaffold for developing drugs across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3]

This compound emerges as a strategically designed intermediate. The methylation at the N-1 position removes the acidic proton, preventing side reactions at this site and directing functionalization. The isocyanate group at the C-5 position serves as a potent electrophilic handle, enabling covalent modification and the construction of larger, more complex molecules with potential therapeutic value.

Core Physicochemical Properties

The fundamental properties of this compound are critical for its storage, handling, and use in synthetic chemistry. It is characterized as an off-white, low-melting solid, a physical state that requires careful handling to prevent inhalation of dust or powder.[6][7]

| Property | Value | Source(s) |

| CAS Number | 884507-16-8 | [6][7][8] |

| Molecular Formula | C₁₀H₈N₂O | [6] |

| Molecular Weight | 172.19 g/mol | [6] |

| Appearance | Off-white low melting solid / powder | [6][7] |

| Melting Point | 41-43 °C | [7] |

| InChI Key | RDQRMCJCROUHOF-UHFFFAOYSA-N | [7] |

| Stability | Moisture and air sensitive | [6] |

Chemical Reactivity and Stability

The chemistry of this compound is dominated by the electrophilic nature of the isocyanate (-N=C=O) functional group. The central carbon atom is highly susceptible to nucleophilic attack, making it a valuable tool for forming stable covalent bonds.

Key Reactivity Profile: The primary utility of this compound lies in its predictable reactions with nucleophiles such as amines, alcohols, and water.[6] This reactivity is the cornerstone of its application as a synthetic building block.

-

Reaction with Amines: Primary and secondary amines readily react to form substituted urea derivatives. This is one of the most common and robust methods for library synthesis.

-

Reaction with Alcohols: Alcohols react to yield carbamate (urethane) linkages.

-

Reaction with Water: As a moisture-sensitive compound, it reacts with water to form an unstable carbamic acid intermediate, which then decomposes to the corresponding amine (5-amino-1-methyl-1H-indole) and carbon dioxide.[6] This hydrolytic instability necessitates storage in a dry, inert atmosphere.

Stability and Storage: The compound is designated as moisture-sensitive and air-sensitive.[6] For long-term viability, it must be stored under an inert atmosphere (e.g., argon or nitrogen), tightly sealed, and kept refrigerated.[6] It is incompatible with strong oxidizing agents, water, alcohols, and amines, which should be avoided during storage.[6]

Predictive Spectroscopic Characterization

For researchers synthesizing or utilizing this compound, spectroscopic analysis is essential for identity confirmation and purity assessment. While specific spectral data is not publicly available, a predictive analysis based on its structure provides a reliable guide.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet around 3.7-4.0 ppm) and a series of multiplets in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on the indole ring system.

-

¹³C NMR Spectroscopy: The carbon spectrum will feature a characteristic signal for the isocyanate carbon (-N=C=O) in the range of 120-130 ppm. Other signals will correspond to the N-methyl carbon and the eight carbons of the indole ring.

-

FT-IR Spectroscopy: Infrared spectroscopy is a highly effective tool for identifying the isocyanate group. A strong, sharp, and highly diagnostic absorption band due to the asymmetric stretching of the -N=C=O bond is expected between 2250 and 2275 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be readily observable at an m/z corresponding to the molecular weight of 172.19.

Experimental Protocols & Safe Handling

A. Protocol: General Procedure for the Synthesis of Urea Derivatives

This protocol outlines a standard, self-validating procedure for leveraging the reactivity of this compound. The causality behind using an aprotic solvent is to prevent reaction with the solvent itself, while the inert atmosphere preserves the highly reactive isocyanate starting material.

-

Preparation: In a nitrogen-filled glovebox or under a positive pressure of argon, add this compound (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous, aprotic solvent (e.g., Dichloromethane or THF) via syringe to dissolve the starting material completely.

-

Nucleophile Addition: In a separate vial, dissolve the desired primary or secondary amine (1.0-1.2 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirring isocyanate solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the isocyanate.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or recrystallization to yield the pure urea derivative.

-

Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.

B. Safe Handling and Storage

Due to its hazardous nature, strict safety protocols are mandatory. Isocyanates are known respiratory and skin sensitizers.[9][10][11][12]

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles.[6][10]

-

Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][9]

-

Respiratory Protection: For situations with potential for high exposure, such as spills or cleaning, a NIOSH-certified respirator is required.[10][12]

-

Exposure Response: In case of skin contact, wash immediately and thoroughly with soap and water.[6] If inhaled, move to fresh air.[11] Seek medical attention if irritation or respiratory symptoms develop.[6][11]

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere, in a refrigerated and desiccated environment away from incompatible materials.[6]

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile scaffold for combinatorial chemistry and library synthesis. Its structure is ideal for creating large numbers of diverse yet related molecules for screening against biological targets.

The process involves reacting the isocyanate core with a library of diverse amines or alcohols. This parallel synthesis approach can generate hundreds or thousands of unique urea or carbamate derivatives. These libraries can then be subjected to high-throughput screening (HTS) to identify "hit" compounds that exhibit activity against a specific enzyme, receptor, or cellular pathway. The indole core provides a proven pharmacophore, while the appended groups from the reactant library explore the chemical space to optimize binding and activity.

Conclusion

This compound is more than a mere chemical; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, predictable reactivity, and the privileged nature of its indole core make it an exceptionally valuable starting material. By enabling the rapid and efficient synthesis of diverse compound libraries, it serves as a powerful engine for the discovery of novel therapeutic agents, accelerating the journey from initial concept to potential clinical candidate. Proper understanding of its handling requirements and chemical behavior is paramount to unlocking its full potential in a research and development setting.

References

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Life Specialty Coatings. (2015). Safety Data Sheet: Isocyanate. Retrieved from [Link]

-

Dasgupta, A., et al. (2022). and regio-selective amidation of indoles with isocyanates using borane Lewis acids. ORCA - Cardiff University. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). Safety Data Sheet: DESMODUR E 23 A. Retrieved from [Link]

-

Gaco. (2015). Safety Data Sheet: ISOCYANATE COMPONENT A. Retrieved from [Link]

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]

-

Shestakova, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. ResearchGate. Retrieved from [Link]

-

AA Blocks. (n.d.). 5-(2-isocyanatoethyl)-1-methyl-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylindole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. NIH. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

-

PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. PMC. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 5-methyl-. Retrieved from [Link]

-

ACS Publications. (n.d.). Reactions of phenyl isocyanate and phenyl isothiocyanate with indole and metal derivatives of indole. The Journal of Organic Chemistry. Retrieved from [Link]

-

Universidade Nova de Lisboa. (n.d.). Applications of the Indole Scaffold in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. PubMed. Retrieved from [Link]

-

ResearchGate. (2022). Chemo- and Regio-Selective Amidation of Indoles with Isocyanates Using Borane Lewis Acids. Retrieved from [Link]

-

PubMed Central. (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Methylindole. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Frontiers. (n.d.). Reactivity of Isocyanate-Functionalized Lignins. Retrieved from [Link]

-

BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.ca [fishersci.ca]

- 7. This compound | 884507-16-8 [sigmaaldrich.com]

- 8. This compound | CAS#:884507-16-8 | Chemsrc [chemsrc.com]

- 9. lifespecialtycoatings.com [lifespecialtycoatings.com]

- 10. solutions.covestro.com [solutions.covestro.com]

- 11. gaco.com [gaco.com]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

Spectroscopic Characterization of 5-Isocyanato-1-methyl-1H-indole: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel indole derivative, 5-isocyanato-1-methyl-1H-indole (CAS 884507-16-8).[1] As indole scaffolds continue to be a cornerstone in the development of pharmacologically active agents, a thorough understanding of their structural and electronic properties is paramount.[2] This document serves as an in-depth resource for researchers and drug development professionals, offering a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated by comparative data from analogous structures, ensuring a robust framework for the identification and characterization of this and related molecules.

Introduction and Molecular Overview

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates the privileged 1-methyl-1H-indole core, a ubiquitous motif in biologically active natural products and synthetic drugs, with a highly reactive isocyanate group (-N=C=O). This isocyanate moiety serves as a versatile synthetic handle for the introduction of urea, urethane, and other linkages, enabling its conjugation to biomolecules or incorporation into polymeric structures.

The strategic placement of the isocyanate at the C5 position of the indole ring influences the electronic distribution of the heterocyclic system. The N-methylation at position 1 prevents the formation of N-H related side-products in reactions targeting the isocyanate, simplifying synthetic outcomes. A comprehensive spectroscopic analysis is essential for confirming the structural integrity of the molecule post-synthesis and for understanding its electronic and chemical behavior. This guide details the expected spectroscopic signature of the molecule.

Molecular Structure:

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the title compound, distinct signals are expected for the N-methyl group and the five protons on the indole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |

| H4 | ~7.8-8.0 | d | J ≈ 1.5 Hz | This proton is deshielded by the anisotropic effect of the isocyanate group at C5. It will appear as a doublet due to meta-coupling with H6. In similar 5-substituted indoles, this proton often appears as the most downfield signal on the benzene portion of the ring.[3] |

| H6 | ~7.1-7.3 | dd | J ≈ 8.7, 1.5 Hz | Coupled to both H7 (ortho) and H4 (meta). The ortho coupling will be significantly larger. Its chemical shift is influenced by the electron-withdrawing nature of the isocyanate. |

| H7 | ~7.4-7.6 | d | J ≈ 8.7 Hz | This proton is ortho to the indole nitrogen and will show a characteristic doublet from coupling to H6. Its position is relatively standard for 1-methylindoles.[4] |

| H2 | ~7.0-7.2 | d | J ≈ 3.1 Hz | The C2 proton of the pyrrole ring typically couples with the C3 proton. In 1-methylindoles, this signal is well-defined.[5] |

| H3 | ~6.4-6.6 | d | J ≈ 3.1 Hz | The C3 proton is coupled to the C2 proton and is typically found further upfield compared to other aromatic protons in the indole system.[4] |

| N-CH₃ | ~3.8 | s | - | The N-methyl group appears as a sharp singlet, a characteristic feature for N-alkylated indoles. Its chemical shift is highly consistent across various 1-methylindole derivatives.[6] |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Ten distinct signals are expected for this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale & Comparative Insights |

| C=O (NCO) | ~125-130 | The central carbon of the isocyanate group is a quaternary carbon with a characteristic chemical shift in this region. |

| C5 | ~130-132 | The carbon atom bearing the isocyanate group. Its chemical shift is influenced by the substituent. |

| C7a | ~136-138 | A quaternary carbon at the fusion of the two rings. This is a typical value for the C7a (or C3a) carbon in the indole nucleus.[7] |

| C3a | ~128-130 | The second quaternary carbon at the ring junction. |

| C2 | ~128-129 | The C2 carbon is typically found in this region for 1-methylindoles.[7] |

| C4 | ~118-120 | This carbon is adjacent to the isocyanate-substituted carbon and its chemical shift reflects this proximity. |

| C6 | ~121-123 | Aromatic CH carbon on the benzene ring. |

| C7 | ~109-111 | The C7 carbon is typically shielded in indole systems and appears relatively upfield.[4] |

| C3 | ~101-103 | The C3 carbon is characteristically shielded in the indole ring, often appearing around 100-103 ppm.[4] |

| N-CH₃ | ~32-34 | The N-methyl carbon signal is found in the aliphatic region, consistent with numerous reported 1-methylindole structures.[6] |

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: CDCl₃ is a standard, non-protic solvent suitable for many organic compounds. DMSO-d₆ can be used if solubility is an issue, but residual water must be minimized to prevent reaction with the isocyanate.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm.

-

Use a relaxation delay of 2-3 seconds.

-

Accumulate a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, especially for quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for identifying functional groups. The spectrum of this compound will be dominated by the highly characteristic absorption of the isocyanate group.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale & Field Insights |

| 2250 - 2285 | Very Strong, Sharp | -N=C=O Asymmetric Stretch | This is the definitive signal for an isocyanate. Its high intensity is due to the large change in dipole moment during the vibration, and it appears in a relatively uncluttered region of the spectrum, making it an excellent diagnostic peak.[6][8][9] |

| 3100 - 3000 | Medium | C-H Aromatic Stretch | Corresponds to the C-H stretching vibrations on the indole ring. |

| 2950 - 2850 | Medium-Weak | C-H Aliphatic Stretch | Corresponds to the stretching of the N-methyl group. |

| ~1610, ~1470 | Medium-Weak | C=C Aromatic Ring Stretch | Characteristic skeletal vibrations of the indole ring system. |

| ~1350 | Medium | C-N Stretch | Stretching vibration associated with the aromatic amine C-N bonds. |

Experimental Protocol: IR Data Acquisition

Objective: To confirm the presence of the isocyanate functional group and characterize other structural features.

Caption: Workflow for ATR-FTIR analysis.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Collection: Lower the ATR anvil to apply consistent pressure on the sample. Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Processing: The instrument software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Molecular Formula: C₁₀H₈N₂O[8] Exact Mass: 172.0637 g/mol Molecular Weight: 172.18 g/mol

Predicted Mass Spectrum (Electron Ionization - EI)

Under EI conditions, the molecule is expected to show a strong molecular ion peak (M⁺˙) and characteristic fragmentation patterns related to the indole nucleus.

Table 4: Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment | Formula | Rationale |

| 172 | [M]⁺˙ | [C₁₀H₈N₂O]⁺˙ | The molecular ion peak. Expected to be of high intensity due to the stability of the aromatic system. |

| 130 | [M - NCO]⁺ | [C₉H₈N]⁺ | Loss of the isocyanate radical is a plausible primary fragmentation pathway. This fragment corresponds to the 1-methylindole cation.[10] |

| 115 | [C₉H₈N - CH₃]⁺ | [C₈H₅N]⁺ | Subsequent loss of a methyl radical from the m/z 130 fragment. |

| 103 | [C₈H₅N - HCN]⁺ | [C₇H₄]⁺ | A characteristic fragmentation of the indole ring involves the loss of hydrogen cyanide (HCN).[4] |

Experimental Protocol: MS Data Acquisition

Objective: To confirm the molecular weight and analyze fragmentation patterns.

Caption: Workflow for High-Resolution MS (HRMS) analysis via ESI.

Methodology (High-Resolution MS via ESI):

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode. The compound is expected to readily protonate to form the [M+H]⁺ ion.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. The high-resolution instrument will allow for the determination of the exact mass of the [M+H]⁺ ion (predicted m/z 173.0709), confirming the elemental composition.[8]

-

Tandem MS (MS/MS): To study fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 173.1) as the precursor and subjecting it to collision-induced dissociation (CID).

Conclusion

The spectroscopic analysis of this compound can be approached in a systematic and predictive manner. The key identifying features are the sharp, intense IR absorption band for the isocyanate group between 2250-2285 cm⁻¹, the characteristic pattern of aromatic and N-methyl protons in the ¹H NMR spectrum, and a strong molecular ion peak in the mass spectrum. This guide provides the foundational data and protocols necessary for researchers to confidently synthesize, identify, and utilize this versatile chemical entity in their research and development endeavors.

References

-

You, M., Zhou, L., Huang, X., Wang, Y., & Zhang, W. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379. Available at: [Link]

-

Wiley-VCH. (Date N/A). Supporting Information for an article. Available at: [Link]

-

American Chemical Society. (Date N/A). Supporting Information: Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]

-

Remspec Corporation. (Date N/A). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Available at: [Link]

-

PubChemLite. (Date N/A). This compound (C10H8N2O). Available at: [Link]

-

Cardiff University. (2022). and regio-selective amidation of indoles with isocyanates using borane Lewis acids. ORCA. Available at: [Link]

-

MDPI. (Date N/A). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Available at: [Link]

-

ResearchGate. (Date N/A). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1.... Available at: [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Magritek. (Date N/A). Methyl 1H-indole-3-carboxylate. Available at: [Link]

-

ResearchGate. (2009). ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives.. Available at: [https://www.researchgate.net/publication/251347893_ChemInform_Abstract_Methyl_3-Amino-1H-indole-2-carboxylates_in_the_Synthesis_of_5H-Pyrimido54-b]indole_Derivatives]([Link])

-

NIST. (Date N/A). 1H-Indole, 5-methyl-. NIST WebBook. Available at: [Link]

-

El-Mekabaty, A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34226-34246. Available at: [Link]

-

PubChem. (Date N/A). 1-Methylindole. Available at: [Link]

-

MDPI. (Date N/A). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Available at: [Link]

-

Organic Syntheses. (Date N/A). 1-methylindole. Available at: [Link]

-

ResearchGate. (Date N/A). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1.... Available at: [Link]

-

NIST. (Date N/A). 1H-Indole, 5-methyl-. NIST WebBook. Available at: [Link]

-

NIST. (Date N/A). 1H-Indole-2,3-dione, 5-methyl-. NIST WebBook. Available at: [Link]

-

NIST. (Date N/A). 1H-Indole, 1-methyl-. NIST WebBook. Available at: [Link]

-

NIST. (Date N/A). 1H-Indole, 5-methyl-. NIST WebBook. Available at: [Link]

-

Royal Society of Chemistry. (Date N/A). Supporting information. Available at: [Link]

-

ChemSrc. (Date N/A). This compound. Available at: [Link]

Sources

- 1. This compound | 884507-16-8 [sigmaaldrich.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. tetratek.com.tr [tetratek.com.tr]

- 8. PubChemLite - this compound (C10H8N2O) [pubchemlite.lcsb.uni.lu]

- 9. This compound | C10H8N2O | CID 24229489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Indole, 1-methyl- [webbook.nist.gov]

reactivity of the isocyanate group on the indole scaffold

An In-Depth Technical Guide to the Reactivity of the Isocyanate Group on the Indole Scaffold

Introduction

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and structural versatility make it a cornerstone of modern drug discovery.[][4] Paired with the isocyanate group (–N=C=O), a highly reactive and versatile synthetic handle, the resulting indole isocyanate moiety becomes a powerful building block for constructing complex molecular architectures. The isocyanate group serves as an efficient electrophilic partner, readily undergoing nucleophilic addition reactions to form stable urea and carbamate linkages, which are prevalent in many therapeutic agents.[5][6]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, physicochemical properties, and reactivity of isocyanates tethered to the indole scaffold. As a Senior Application Scientist, the aim is to move beyond mere protocols and delve into the causality behind experimental choices, offering field-proven insights into harnessing the unique chemistry of this important molecular entity.

Part 1: The Indole Isocyanate Moiety: Synthesis and Physicochemical Properties

A thorough understanding of how to synthesize and characterize indole isocyanates is fundamental to their effective use. This section covers the primary synthetic routes and key analytical features.

Synthesis of Indole Isocyanates

The most reliable and widely used method for converting an indole carboxylic acid into an indole isocyanate is the Curtius Rearrangement . This reaction proceeds through an acyl azide intermediate and is valued for its mild conditions and tolerance of various functional groups.[5][7][8]

The rearrangement involves the thermal or photochemical decomposition of an acyl azide. The reaction is believed to proceed via a concerted mechanism where the R-group (the indole scaffold) migrates from the carbonyl carbon to the adjacent nitrogen with simultaneous loss of nitrogen gas (N₂), thereby avoiding a discrete, high-energy nitrene intermediate.[9] A key advantage of the Curtius rearrangement is the complete retention of stereochemistry at the migrating carbon.[8]

Experimental Protocol: Synthesis of an Indole Isocyanate via the Curtius Rearrangement

This protocol describes a general procedure for converting an indole-3-carboxylic acid to an indole-3-isocyanate.

Step 1: Activation of the Carboxylic Acid

-

To a solution of indole-3-carboxylic acid (1.0 eq) in an anhydrous, inert solvent (e.g., THF or CH₂Cl₂) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of DMF (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude indole-3-acyl chloride. Self-Validation: The acyl chloride is highly reactive and is typically used immediately in the next step without further purification.

Step 2: Formation of the Acyl Azide

-

Dissolve the crude acyl chloride in an anhydrous solvent such as acetone or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium azide (NaN₃, 1.5 eq) in a minimal amount of water dropwise. Causality: The use of a biphasic system or a phase-transfer catalyst may be necessary for larger scale reactions. Extreme caution is required as acyl azides can be explosive.

-

Stir the mixture vigorously at 0 °C for 1-2 hours.

-

Monitor the reaction by IR spectroscopy for the disappearance of the acyl chloride carbonyl stretch and the appearance of the characteristic azide stretch (~2140 cm⁻¹).

Step 3: The Curtius Rearrangement

-

Carefully extract the acyl azide into an organic solvent (e.g., toluene or benzene).

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Heat the solution gently (typically 60-100 °C) in a flask equipped with a reflux condenser under a nitrogen atmosphere.[9] Causality: The rearrangement is initiated by heat, leading to the extrusion of N₂ gas and formation of the isocyanate. The temperature should be carefully controlled.

-

The reaction progress can be monitored by the cessation of N₂ evolution and by IR spectroscopy, observing the disappearance of the azide peak and the emergence of the strong isocyanate peak (~2270 cm⁻¹).

-

The resulting indole isocyanate solution can be used directly for subsequent reactions or carefully concentrated under reduced pressure for isolation. Trustworthiness: Due to their reactivity, particularly with moisture, isolating isocyanates is often avoided; they are frequently generated and used in situ.[10]

Electronic Structure and Stability

The reactivity of the isocyanate group is dictated by the highly electrophilic nature of its central carbon atom, which is bonded to two electronegative atoms (N and O). An electron-withdrawing group attached to the nitrogen enhances this electrophilicity, making the isocyanate more reactive towards nucleophiles. Conversely, an electron-donating group reduces reactivity.[6]

The indole ring is an electron-rich aromatic system. When attached to the isocyanate nitrogen, its electron-donating character can slightly temper the reactivity of the isocyanate compared to isocyanates bearing strongly electron-withdrawing groups. However, the inherent reactivity of the -N=C=O function remains dominant.

Stability and Handling: Isocyanates are highly susceptible to moisture.[11] Water readily attacks the electrophilic carbon, forming an unstable carbamic acid intermediate that rapidly decarboxylates to yield a primary amine and carbon dioxide.[12] This newly formed amine can then react with another molecule of isocyanate to form a disubstituted urea, an often-undesired side product. Therefore, all reactions involving isocyanates must be performed under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Long-term storage requires moisture-proof containers, and regular quality checks are advisable to monitor for degradation.[13]

Spectroscopic Characterization

The presence of the isocyanate group is readily confirmed by spectroscopic methods.

| Technique | Characteristic Feature | Typical Range/Value | Notes |

| FT-IR | Strong, sharp N=C=O asymmetric stretching band | 2250–2275 cm⁻¹ | This is the most definitive diagnostic peak for an isocyanate. Its intensity and sharpness are characteristic.[14] |

| ¹³C NMR | Isocyanate Carbon (-C =O) | 120–130 ppm | The signal for the isocyanate carbon is a key identifier in the ¹³C NMR spectrum.[15] |

| ¹H NMR | Indole Protons | 6.5–8.0 ppm | The indole ring protons will show their characteristic shifts, which can be useful for confirming the overall structure.[16] |

| ¹⁵N NMR | Isocyanate Nitrogen | Varies | While less common, ¹⁵N NMR can be a powerful tool for characterizing isocyanate derivatives and their subsequent reaction products.[15] |

Part 2: Reactivity Landscape of Indole Isocyanates

The chemistry of indole isocyanates is dominated by nucleophilic addition to the carbonyl carbon. This reactivity allows for the straightforward synthesis of important functional groups.

Nucleophilic Addition: The Primary Reaction Pathway

The general mechanism involves the attack of a nucleophile (Nu-H) on the electrophilic carbon of the isocyanate. This is typically followed by a proton transfer to the nitrogen atom, resulting in the final addition product.[6]

Caption: General mechanism of nucleophilic addition to an isocyanate.

Reactions with O-Nucleophiles: Synthesis of Indole Carbamates

Alcohols and phenols react with indole isocyanates to form N-indolyl carbamates (also known as urethanes). This reaction is fundamental in polyurethane chemistry and is widely used in medicinal chemistry to introduce the carbamate linkage.[17][18] The reaction can be catalyzed by both acids and bases, and even by other alcohol molecules acting as a proton shuttle.[17][18]

Experimental Protocol: Synthesis of an N-Indolyl Carbamate

-

To a solution of the indole isocyanate (1.0 eq) in an anhydrous solvent (e.g., THF, CH₂Cl₂) under a nitrogen atmosphere, add the desired alcohol (1.1 eq).

-

If the reaction is slow, a catalyst such as dibutyltin dilaurate (DBTDL, ~0.1 mol%) or a tertiary amine like triethylamine (0.5 eq) can be added.

-

Stir the reaction at room temperature and monitor its progress by TLC or IR spectroscopy (disappearance of the -N=C=O peak).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude carbamate is then purified by column chromatography or recrystallization. Self-Validation: The formation of the product can be confirmed by the appearance of N-H and C=O stretching bands in the IR spectrum and the correct mass in mass spectrometry.

Reactions with N-Nucleophiles: Synthesis of Indole Ureas

Primary and secondary amines react readily with indole isocyanates to produce the corresponding N,N'-disubstituted or N,N',N'-trisubstituted ureas. Amines are generally more potent nucleophiles than alcohols and often react faster, typically without the need for a catalyst.[12][19]

Experimental Protocol: Synthesis of an N-Indolyl Urea

-

Dissolve the indole isocyanate (1.0 eq) in an anhydrous solvent (e.g., THF, acetonitrile) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of the primary or secondary amine (1.05 eq) in the same solvent dropwise. Causality: The reaction is often exothermic, so slow addition at a reduced temperature is recommended to control the reaction rate and prevent side reactions.

-

Allow the mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS until the isocyanate is consumed.

-

If the product is insoluble, it may precipitate from the reaction mixture and can be isolated by filtration. Otherwise, the solvent is removed, and the product is purified by standard methods like chromatography. Trustworthiness: The high reactivity often leads to clean and high-yielding reactions, simplifying purification.

Reaction with Water: A Critical Side Reaction

As previously mentioned, the reaction with water is a primary degradation pathway for isocyanates and a common source of impurities in syntheses.

Caption: Pathway for the reaction of an indole isocyanate with water.

Part 3: The Duality of the Indole Scaffold: Competing Reactivity

When designing syntheses, it is critical to recognize that the indole ring itself is nucleophilic.[20] In reactions involving an external isocyanate and an indole that is not N-protected, the indole can act as the nucleophile, leading to amidation at either the N1 or C3 position. This reactivity is the inverse of the primary topic but is essential for understanding potential side reactions.

-

N1-Amidation (N-Carboxamidation): The N-H proton of indole is acidic, and deprotonation creates a potent nucleophile. In the presence of a base or certain catalysts, an isocyanate will react at the N1 position to form an indole-1-carboxamide.[21][22]

-

C3-Amidation: The C3 position of the indole ring is electron-rich and can act as a nucleophile, particularly in Friedel-Crafts-type reactions. Lewis acids can catalyze the electrophilic substitution of an isocyanate at the C3 position.[21]

The choice of catalyst and whether the indole nitrogen is protected (e.g., with a methyl or benzyl group) are the key factors that dictate the regioselectivity of this competing reaction pathway.[22]

Caption: Competing nucleophilic sites of indole with an external isocyanate.

Part 4: Applications in Drug Discovery

The urea and carbamate moieties are privileged structures in their own right, known for their ability to act as hydrogen bond donors and acceptors, thus facilitating strong interactions with biological targets like enzymes and receptors. The combination of the indole scaffold with these linkages via isocyanate chemistry has led to the development of potent therapeutic agents.

For instance, many kinase inhibitors feature a urea hinge-binding motif. A key synthetic step in developing a VEGFR-2 inhibitor involved coupling an indole motif with a trifluoromethylphenyl isocyanate, highlighting the industrial relevance of this chemistry.[22] The structural versatility allows for the generation of large libraries of compounds for screening, where the "R" group on the isocyanate and substituents on the indole ring can be readily varied to optimize potency, selectivity, and pharmacokinetic properties.[1][2]

Conclusion

The isocyanate group, when attached to an indole scaffold, represents a synthetically powerful and versatile intermediate. Its reactivity is dominated by predictable nucleophilic addition reactions, providing efficient access to N-indolyl ureas and carbamates—key functional groups in medicinal chemistry. A comprehensive understanding of its synthesis via the Curtius rearrangement, its sensitivity to moisture, and the dual nucleophilic nature of the indole ring itself is paramount for any researcher aiming to leverage this chemistry. By mastering the principles and protocols outlined in this guide, scientists can effectively utilize indole isocyanates to accelerate the design and synthesis of novel, biologically active molecules.

References

-

Dasgupta, A., Guerzoni, M. G., Alotaibi, N., van Ingen, Y., Farshadfar, K., & Melen, R. L. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Catalysis Science & Technology, 12(19), 5982-5990. [Link]

-

Campo, J., García-Valverde, M., Marcaccini, S., Rojo, M. J., & Torroba, T. (2006). Synthesis of indole derivatives via isocyanides. Organic & Biomolecular Chemistry, 4(5), 757–765. [Link]

- Sci-Hub. (n.d.). Synthesis of indole derivatives via isocyanides. Retrieved from a publicly available version of the aforementioned RSC article.

-

Kaur, N., & Kishore, D. (2014). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 11(4), 554-583. [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

-

Kaur, N., & Kishore, D. (2014). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 12(41), 8176-8205. [Link]

-

ResearchGate. (n.d.). Synthesis of indole using isocyanates and alkynes. [Link]

-

Dasgupta, A., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Cardiff University ORCA. [Link]

-

Gill, G., & Kumar, A. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(18), 4253. [Link]

-

Papadopoulos, E. P., & Bedrosian, S. B. (1968). Reactions of phenyl isocyanate and phenyl isothiocyanate with indole and metal derivatives of indole. The Journal of Organic Chemistry, 33(12), 4551–4553. [Link]

-

Dömling, A. (2013). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 113(10), 7351-7413. [Link]

-

Chen, Y., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Molecules, 28(14), 5484. [Link]

-

Jeong, T., et al. (2015). Rh(III)-Catalyzed C–H Amidation of Indoles with Isocyanates. The Journal of Organic Chemistry, 80(10), 5272–5279. [Link]

-

Gammack Yamagata, A. D., et al. (2016). Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. Organic Letters, 18(5), 980–983. [Link]

-

ResearchGate. (2022). Chemo- and Regio-Selective Amidation of Indoles with Isocyanates Using Borane Lewis Acids. [Link]

-

Patsnap Eureka. (2024). How to Enhance Isocyanate Storage and Handling Safety? [Link]

-

Wang, C., et al. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Molecules, 28(22), 7525. [Link]

-

Pápai, I., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. International Journal of Molecular Sciences, 20(18), 4643. [Link]

-

ResearchGate. (n.d.). The addition reaction between indole with activated olefins toward the formation of alkylated indoles.... [Link]

-

Semantic Scholar. (n.d.). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole.... [Link]

-

Semantic Scholar. (n.d.). Ti-catalyzed reactions of hindered isocyanates with alcohols. [Link]

-

Gelin, M., et al. (2023). Isocyanate-based multicomponent reactions. RSC Medicinal Chemistry, 14(1), 23-45. [Link]

-

He, R., et al. (2020). Theoretical investigation on the Cu(i)-catalyzed N-carboxamidation of indoles with isocyanates to form indole-1-carboxamides: effects of solvents. New Journal of Chemistry, 44(22), 9400-9409. [Link]

-

Singh, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

-

Daugulis, O., et al. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society, 132(49), 17596–17604. [Link]

-

Sardon, H., et al. (2015). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry B, 119(1), 321-328. [Link]

-

Wang, C., et al. (2014). Visible-Light-Mediated Nucleophilic Addition of an α-Aminoalkyl Radical to Isocyanate or Isothiocyanate. Organic Letters, 16(18), 4884–4887. [Link]

-

Corbett, E. (1969). Safety aspects of handling isocyanates in urethane foam production. The Chemical Engineer, 228, CE238-CE243. [Link]

-

Singh, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

-

Ghosh, A., et al. (2021). Blue LED-Mediated N–H Insertion of Indoles into Aryldiazoesters at Room Temperature in Batch and Flow: Reaction Kinetics, Density Functional Theory, and Mechanistic Study. The Journal of Organic Chemistry, 86(3), 2399–2410. [Link]

-

ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]

-

ResearchGate. (n.d.). Reaction of Isocyanates with amines. [Link]

-

ResearchGate. (n.d.). Reaction of isocyanates with alcohols. [Link]

-

ResearchGate. (2020). Theoretical Investigation on the Cu(I)-Catalyzed N-Carboxamidation of Indoles with Isocyanates to form Indole-1-Carboxamides: Effects of Solvents. [Link]

-

ResearchGate. (1984). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. [Link]

-

Kamal, A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(7), 922. [Link]

-

DergiPark. (n.d.). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. [Link]

-

ResearchGate. (2015). (PDF) IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. [Link]

-

Wakabayashi, K., et al. (1986). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 175(2), 75-81. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. icheme.org [icheme.org]

- 12. researchgate.net [researchgate.net]

- 13. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 19. researchgate.net [researchgate.net]

- 20. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01441F [pubs.rsc.org]

- 22. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Harnessing the Covalent Potential: 5-Isocyanato-1-methyl-1H-indole as a Next-Generation Tool in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged scaffolds and reactive functional groups represents a powerful strategy in modern drug discovery. This guide introduces 5-isocyanato-1-methyl-1H-indole, a molecule poised at this intersection. It combines the well-established biological relevance of the indole nucleus with the potent and versatile reactivity of an isocyanate warhead. We will dissect the unique chemical characteristics of this compound, proposing its application not merely as a building block, but as a strategic tool for developing covalent inhibitors, creating diverse chemical libraries, and identifying novel therapeutic targets. This document provides the theoretical framework, actionable experimental protocols, and safety considerations necessary to unlock the potential of this compound in medicinal chemistry programs.

Introduction: A Synthesis of Strategy and Reactivity

The design of novel therapeutic agents is an exercise in molecular recognition and functional modulation. Success often hinges on the selection of a core scaffold that provides a structural anchor for target engagement, complemented by functional groups that drive potency and selectivity.

The Indole Scaffold: A Privileged Framework

The indole ring system is one of the most important heterocyclic structures in medicinal chemistry, frequently described as a "privileged scaffold".[1][2] This designation arises from its prevalence in a vast number of natural products, bioactive molecules, and FDA-approved drugs.[3][4] The structural versatility of the indole core, which consists of a benzene ring fused to a pyrrole ring, allows it to engage in a wide range of non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions.[1][5] This has led to the development of indole-based compounds with a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4]

The Isocyanate Group: A Versatile Covalent Warhead

Isocyanates (R–N=C=O) are highly electrophilic functional groups, making them reactive toward a variety of nucleophiles.[6] In a biological context, this reactivity is particularly significant. The side chains of several amino acids present on protein surfaces—such as the primary amine of lysine, the thiol of cysteine, the hydroxyl groups of serine and tyrosine, and the N-terminal amine of the protein itself—are potent nucleophiles.[7][8] The reaction between an isocyanate and these residues results in the formation of an irreversible covalent bond, typically a urea or carbamate (urethane) linkage.[7][9]

This ability to form permanent bonds is the cornerstone of covalent inhibitor design.[10][11] Unlike non-covalent inhibitors that bind reversibly, covalent inhibitors can achieve prolonged duration of action, enhanced potency, and the ability to overcome drug resistance mechanisms.[12][13] Historically viewed with caution due to potential off-target reactivity, modern covalent drug design focuses on tuning the reactivity of the warhead and maximizing non-covalent interactions of the scaffold to ensure the covalent bond forms selectively and efficiently at the desired target.[13][14]

The Convergence: this compound

This compound merges the desirable properties of both moieties. The 1-methyl-1H-indole core acts as the "guidance system," directing the molecule into protein binding pockets where its specific geometry and electronic properties can be recognized. The 5-isocyanato group serves as the "warhead," positioned to react with a nearby nucleophilic amino acid residue, thereby locking the molecule into its target permanently. This dual-functionality makes it a compelling candidate for several advanced applications in drug discovery.

Physicochemical Profile and Covalent Reactivity

Understanding the inherent properties and reactivity of this compound is fundamental to its strategic deployment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 884507-16-8 | [15] |

| Molecular Formula | C₁₀H₈N₂O | [15] |

| Molecular Weight | 172.18 g/mol | Calculated |